Product packaging for 2-(4-Chloro-3-hydroxyphenyl)ethylamine(Cat. No.:CAS No. 144181-26-0)

2-(4-Chloro-3-hydroxyphenyl)ethylamine

Cat. No.: B114405
CAS No.: 144181-26-0
M. Wt: 171.62 g/mol
InChI Key: PMBDMPWZYMGZDT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-hydroxyphenyl)ethylamine is a high-purity chemical reagent designed for neuroscience and pharmacology research. This compound serves as a key dopamine receptor ligand, retaining the essential dopaminergic pharmacophore of 2-(3-hydroxyphenyl)ethylamine, where a chlorine atom replaces the para-hydroxyl group found in native dopamine . Studies have demonstrated that this compound and its N,N-dialkyl derivatives bind to both D-1 and D-2 dopamine receptor subtypes in rat striatum membranes, though it does not significantly discriminate between these receptor subtypes . The core structure is a versatile building block in medicinal chemistry, as the phenethylamine scaffold is fundamental to numerous biologically active molecules, including endogenous catecholamines and various central nervous system agents . Researchers can utilize this compound to study dopaminergic signaling, receptor binding kinetics, and the structure-activity relationships of phenethylamine-based ligands. Introducing specific alkyl or arylalkyl groups onto the nitrogen atom can enhance affinity and selectivity for the D-2 receptor, making the parent amine a valuable precursor for synthesizing more potent and selective analogs . This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B114405 2-(4-Chloro-3-hydroxyphenyl)ethylamine CAS No. 144181-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144181-26-0

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(2-aminoethyl)-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2

InChI Key

PMBDMPWZYMGZDT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)O)Cl

Canonical SMILES

C1=CC(=C(C=C1CCN)O)Cl

Other CAS No.

144181-26-0

Synonyms

2-(4-chloro-3-hydroxyphenyl)ethylamine
2-CHPEA

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization in Compound Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view into the molecular architecture of a compound, offering insights into its functional groups, connectivity, and electronic environment.

¹H NMR Spectroscopy:

The proton NMR spectrum of 2-(4-Chloro-3-hydroxyphenyl)ethylamine is expected to show distinct signals corresponding to the aromatic protons and the ethylamine (B1201723) side chain protons.

Aromatic Region: The protons on the phenyl ring would exhibit a complex splitting pattern due to their coupling with each other. The introduction of the hydroxyl group at the C3 position would lead to three aromatic protons. Their chemical shifts would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the chloro group.

Ethylamine Side Chain: The two methylene (B1212753) groups of the ethylamine side chain would appear as two distinct triplets. The methylene group adjacent to the aromatic ring (α-carbon) would be expected at a slightly downfield position compared to the methylene group bonded to the nitrogen (β-carbon).

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

For the analogous compound, 2-(4-Chlorophenyl)ethylamine, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃):

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic H7.24d
Aromatic H7.08d
-CH₂-Ar2.94t
-CH₂-N2.74t
-NH₂1.34s (broad)

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated.

Aromatic Carbons: Six signals would correspond to the carbons of the phenyl ring. The carbons attached to the chloro and hydroxyl groups (C4 and C3, respectively) would be significantly shifted. The C3 carbon bearing the hydroxyl group would experience a downfield shift.

Ethylamine Carbons: Two signals would represent the ethylamine side chain carbons. The carbon attached to the aromatic ring (α-carbon) would appear at a different chemical shift than the carbon bonded to the nitrogen (β-carbon).

The reported ¹³C NMR data for 2-(4-Chlorophenyl)ethylamine in CDCl₃ is as follows:

Carbon AssignmentChemical Shift (ppm)
Aromatic C (quaternary)138.2
Aromatic C-Cl131.8
Aromatic CH130.3
Aromatic CH128.5
-CH₂-N43.1
-CH₂-Ar38.5

The presence of the 3-hydroxyl group in the target compound would alter these chemical shifts, particularly for the aromatic carbons, due to its electronic influence.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp to medium bands around 3300-3500 cm⁻¹ for the primary amine.

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: In the 1020-1250 cm⁻¹ region.

C-O Stretch (Phenolic): Around 1200 cm⁻¹.

C-Cl Stretch: In the fingerprint region, typically around 700-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with aromatic systems. The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would likely exhibit absorption maxima characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl and chloro substituents would influence the position and intensity of these absorption bands.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₀ClNO), the expected exact mass can be calculated. This precise mass measurement is a definitive method for confirming the molecular formula of the compound.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar compounds like phenethylamines, which contain amine and hydroxyl groups, chemical derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

Common derivatization techniques for amines and hydroxyl groups include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form amide derivatives.

The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would be characteristic of the derivative and can provide valuable structural information. A key fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. The presence of the chloro and hydroxyl (or derivatized hydroxyl) groups on the aromatic ring would influence the fragmentation pattern and the masses of the resulting fragment ions.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenethylamine (B48288) derivatives. A reversed-phase HPLC method would be suitable for this compound.

Stationary Phase: A C18 column is commonly used for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase is a critical parameter for controlling the retention of the amine.

Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy.

By developing a suitable HPLC method, the purity of a sample of this compound can be determined by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also be used to analyze reaction mixtures to monitor the progress of a synthesis or to identify byproducts.

X-ray Crystallography and Thermal Analysis in Solid-State Characterization

The solid-state properties of a chemical compound, such as its crystal structure and thermal stability, are fundamental to its characterization and potential application. Techniques like X-ray crystallography and thermal analysis (including Differential Scanning Calorimetry and Thermogravimetric Analysis) are instrumental in providing this information.

X-ray Crystallography

For this compound, specific crystallographic data, such as the crystal system, space group, and unit cell dimensions, have not been reported in the accessible scientific literature. Consequently, detailed tables of its crystal data and structure refinement, or specific bond lengths and angles, cannot be provided.

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and other phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

As with crystallographic data, specific thermal analysis data for this compound, including detailed thermograms or data tables of thermal events like melting point and decomposition temperatures, are not available in the public domain.

While research on related compounds may exist, the strict focus on this compound prevents the inclusion of such data. Further research would be required to be published for a detailed discussion on the X-ray crystallography and thermal analysis of this specific compound to be possible.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

No DFT studies on 2-(4-Chloro-3-hydroxyphenyl)ethylamine are available in the searched scientific literature. Consequently, information regarding its electronic structure, such as HOMO-LUMO energy gaps, electrostatic potential maps, or reactivity descriptors, could not be obtained.

Quantitative Structure-Activity Relationship (QSAR) Development

Analysis of Steric, Electronic, and Hydrophobic Contributions to Activity

The biological activity of this compound is intrinsically linked to its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to delineate the individual and combined effects of steric, electronic, and hydrophobic parameters on the interaction of a molecule with its biological target. For phenethylamine (B48288) derivatives, these properties are largely dictated by the nature and position of substituents on the phenyl ring.

The chloro and hydroxyl groups at the C4 and C3 positions, respectively, of the phenyl ring of this compound play a crucial role in defining its steric, electronic, and hydrophobic character. These properties, in turn, govern its binding affinity to receptors and subsequent biological response.

Steric Contributions:

Electronic Contributions:

The electronic properties of the substituents significantly influence the ionization and polarity of the molecule, which are critical for receptor interactions, particularly the formation of hydrogen bonds and electrostatic interactions. The Hammett constant (σ) is a key descriptor of the electron-donating or electron-withdrawing nature of a substituent. The hydroxyl group at the meta-position (C3) is generally considered electron-withdrawing by induction but electron-donating by resonance. The chloro group at the para-position (C4) is electron-withdrawing through its inductive effect. These electronic influences affect the pKa of the ethylamine (B1201723) side chain and the acidity of the hydroxyl group, thereby influencing the molecule's ionization state at physiological pH.

Hydrophobic Contributions:

The interplay of these three factors—steric, electronic, and hydrophobic—is complex and often synergistic. A comprehensive QSAR analysis would typically involve the development of a mathematical model that correlates these parameters with a measured biological activity, such as binding affinity or functional potency. While a specific, detailed QSAR model for this compound is not available, the foundational principles of medicinal chemistry and QSAR applied to the broader class of phenethylamines provide a strong framework for understanding how its structural features contribute to its biological activity.

Below are tables of physicochemical parameters for the substituents of this compound, which are fundamental to any QSAR study.

Table 1: Electronic and Hydrophobic Parameters of Substituents

Substituent Position Hammett Constant (σp) Hammett Constant (σm) Hydrophobic Constant (π)
Chloro para (C4) 0.23 0.37 0.71

Table 2: Steric Parameters of Substituents

Substituent Molar Refractivity (MR) Taft Steric Parameter (Es)
Chloro 6.03 -0.97

Pharmacological Profile of this compound: In Vitro Analysis

This article details the pharmacological characteristics and molecular mechanisms of this compound, a synthetic dopamine (B1211576) receptor ligand. The content is based on in vitro investigations into its interactions with various receptor and enzyme systems.

Pharmacological Characterization and Molecular Mechanism of Action in Vitro Investigations

Enzyme and Protein Target Inhibition Studies

Kinase Enzyme Activity Modulation by Derivatives

No specific research findings on the in vitro kinase enzyme activity modulation by derivatives of this compound were identified in the reviewed literature.

Transcription Factor (e.g., STAT6) Inhibition by Derivatives

Research into the pharmacological effects of derivatives of the closely related compound, 2-(3-chloro-4-hydroxyphenyl)ethylamine, has identified a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper cell 2 (Th2) differentiation. Given the role of Th2 cells in allergic conditions, inhibitors of STAT6 are of significant therapeutic interest. mdpi.com

A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and assessed for their ability to inhibit STAT6. Within this series, the compound 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, also known as AS1517499, demonstrated significant inhibitory activity. mdpi.com

In a STAT6 reporter assay using cells stably transfected with an IL-4-responsive luciferase reporter plasmid, AS1517499 exhibited potent inhibition of STAT6 with a half-maximal inhibitory concentration (IC₅₀) of 21 nM. mdpi.com Furthermore, this compound was shown to inhibit the IL-4-induced Th2 differentiation of mouse spleen T cells with an even lower IC₅₀ value of 2.3 nM. Notably, this inhibitory action was selective for Th2 differentiation, as it did not affect the IL-12-induced differentiation of T-helper cell 1 (Th1). mdpi.com

The detailed in vitro inhibitory activities of AS1517499 are summarized in the table below.

Table 1. In Vitro Inhibitory Activity of AS1517499
AssayTargetIC₅₀ (nM)Reference
STAT6 Reporter AssaySTAT621 mdpi.com
IL-4-induced Th2 DifferentiationTh2 Differentiation2.3 mdpi.com

Cholinesterase Enzyme Inhibition by Derivatives

No specific research findings on the in vitro cholinesterase enzyme inhibition by derivatives of this compound were identified in the reviewed literature.

In Vitro Metabolism and Biotransformation Pathways

Hepatic Microsomal and Subcellular Fraction Metabolic Profiling

No studies detailing the metabolic profiling of 2-(4-Chloro-3-hydroxyphenyl)ethylamine in hepatic microsomes or other subcellular fractions were identified. Such studies would typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, mouse) to identify and quantify the resulting metabolites.

Identification of Primary Metabolic Transformations

Specific metabolic transformations for this compound have not been documented in the reviewed literature. Generally, phenylethylamine structures undergo a variety of metabolic reactions.

Oxidative Pathways (e.g., Aromatic Hydroxylation, N-Dealkylation)

Information regarding the oxidative metabolism of this compound is not available. Hypothetically, potential oxidative pathways could include further hydroxylation of the aromatic ring or oxidation of the ethylamine (B1201723) side chain, catalyzed by cytochrome P450 enzymes. However, without experimental data, these remain speculative.

Conjugation Reactions (e.g., Glucuronidation)

There is no available data on the conjugation reactions of this compound. Phenolic hydroxyl groups are common sites for glucuronidation, a major phase II metabolic pathway that increases the water solubility of compounds to facilitate their excretion. It is plausible that the hydroxyl group on the phenyl ring of this compound could undergo glucuronidation, but this has not been experimentally verified.

Assessment of In Vitro Metabolic Stability

The in vitro metabolic stability of this compound has not been reported. Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. These assays typically measure the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. Parameters such as half-life (t½) and intrinsic clearance (CLint) would be determined from such studies.

Design and Biological Evaluation of Structural Analogues and Derivatives

Systematic Modification of the Phenethylamine (B48288) Core for Enhanced Bioactivity

The phenethylamine core of 2-(4-chloro-3-hydroxyphenyl)ethylamine offers several sites for modification to probe structure-activity relationships (SAR). Key areas for alteration include the ethylamine (B1201723) side chain, the phenyl ring substituents, and the aromatic ring itself. A significant area of investigation has been the N-alkylation of the ethylamine moiety, which has been shown to modulate receptor affinity and selectivity, particularly at dopamine (B1211576) receptors.

Research into N,N-dialkyl derivatives of this compound has demonstrated that substitutions on the nitrogen atom can significantly influence the compound's interaction with dopamine D1 and D2 receptors. The parent compound, this compound, exhibits a modest affinity for both D1 and D2 receptors, with approximately seven times lower affinity than dopamine itself and no significant selectivity between the two receptor subtypes. nih.gov

However, the introduction of n-propyl and 2-phenylethyl or 3-phenylpropyl groups on the nitrogen atom leads to a notable shift in receptor binding profiles. These lipophilic substituents are thought to interact with specific hydrophobic pockets within the D2 receptor, thereby enhancing affinity and selectivity for this subtype. nih.gov For instance, the N-n-propyl-N-[2-(4-hydroxyphenyl)ethyl] derivative was found to be a potent D2 agonist. nih.gov This suggests that the nitrogen substitution plays a crucial role in optimizing the compound's interaction with the receptor's accessory binding sites. nih.gov

The following table summarizes the effects of various substitutions on the phenethylamine core on dopamine receptor binding affinity.

CompoundModificationD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D2 Selectivity (D1/D2)
Dopamine-18002507.2
This compoundParent Compound~12600~1750~7.2
N-n-propyl-2-(4-chloro-3-hydroxyphenyl)ethylamineN-n-propyl substitution>10000450>22
N,N-di-n-propyl-2-(4-chloro-3-hydroxyphenyl)ethylamineN,N-di-n-propyl substitution>10000150>66
N-n-propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamineN-n-propyl and N-phenylethyl substitution850025340
N-n-propyl-N-[2-(4-hydroxyphenyl)ethyl]-2-(4-chloro-3-hydroxyphenyl)ethylamineN-n-propyl and N-(4-hydroxyphenylethyl) substitution650015433

Data compiled from literature findings. nih.gov

These findings underscore the importance of systematic modification of the phenethylamine core in tailoring the pharmacological profile of this compound for specific therapeutic targets.

Exploration of Bioisosteric Replacements and Pharmacophore Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's properties by replacing a functional group with another that has similar steric and electronic characteristics. This approach can lead to improvements in potency, selectivity, metabolic stability, and other pharmacokinetic parameters. In the context of this compound, the chloro and hydroxyl substituents on the phenyl ring are key candidates for bioisosteric replacement to optimize its pharmacophore.

The chlorine atom at the 4-position of the phenyl ring is itself a bioisosteric replacement for the para-hydroxyl group of dopamine. nih.gov This substitution alters the electronic and lipophilic properties of the molecule while maintaining a similar size, which can influence receptor binding and metabolic stability. Further exploration of bioisosteric replacements for both the chlorine and the hydroxyl groups could yield analogues with enhanced bioactivity.

For the 4-position chloro group, potential bioisosteres include:

Fluorine: A smaller and more electronegative halogen that can form stronger bonds and may alter metabolic pathways.

Trifluoromethyl group (CF3): A strongly electron-withdrawing group that can significantly impact lipophilicity and metabolic stability.

Cyano group (CN): A linear group with similar electronic properties to a halogen.

Methyl group (CH3): A small, lipophilic group that can probe steric tolerance at the receptor.

For the 3-position hydroxyl group, which is crucial for dopamine-like activity, bioisosteric replacements could include:

Amino group (NH2): Can act as a hydrogen bond donor and acceptor.

Thiol group (SH): Has a similar size and acidity to the hydroxyl group.

Hydroxymethyl group (CH2OH): Can maintain hydrogen bonding capabilities with altered spatial orientation.

Amide and sulfonamide groups: Can act as hydrogen bond donors and acceptors with different electronic properties.

The following table outlines potential bioisosteric replacements and their rationale for the pharmacophore optimization of this compound.

Original GroupPositionPotential BioisostereRationale for Replacement
Chloro (Cl)4Fluoro (F)Enhance metabolic stability, alter electronic profile.
Chloro (Cl)4Trifluoromethyl (CF3)Increase lipophilicity, block metabolic sites.
Chloro (Cl)4Cyano (CN)Mimic electronic properties with different geometry.
Hydroxyl (OH)3Amino (NH2)Maintain hydrogen bonding, alter basicity.
Hydroxyl (OH)3Thiol (SH)Similar size and acidity, potential for different interactions.
Hydroxyl (OH)3Methanesulfonamide (NHSO2CH3)Act as a hydrogen bond donor with different electronic character.

Pharmacophore optimization through bioisosteric replacement is a rational approach to fine-tuning the properties of this compound, with the goal of developing more effective and safer therapeutic agents.

Development of Hybrid Molecules Incorporating this compound Substructures

The development of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, is an emerging strategy in drug design to create multifunctional ligands with improved efficacy or novel mechanisms of action. The this compound substructure can serve as a valuable building block for the creation of such hybrid molecules, targeting complex diseases that may benefit from a multi-target approach.

While specific examples of hybrid molecules incorporating the this compound scaffold are not extensively documented in the current scientific literature, the principles of hybrid drug design can be applied to envision potential chimeric compounds. The goal is to combine the pharmacological properties of the phenethylamine moiety with those of another bioactive agent to achieve synergistic effects, enhanced selectivity, or the ability to overcome drug resistance.

Potential strategies for developing hybrid molecules from this compound include:

Linking to another neurotransmitter receptor ligand: A hybrid molecule could be designed to interact with both dopamine receptors (via the phenethylamine part) and another receptor system, such as serotonin (B10506) or adrenergic receptors. This could be beneficial in treating complex neurological or psychiatric disorders.

Conjugation with an enzyme inhibitor: The phenethylamine scaffold could be linked to a moiety that inhibits an enzyme involved in the pathogenesis of a disease. For example, in neurodegenerative diseases, a hybrid with a monoamine oxidase (MAO) inhibitor could both supplement dopamine signaling and prevent its degradation.

Incorporation into a carrier molecule: To improve blood-brain barrier penetration or target specific tissues, the this compound substructure could be conjugated to a carrier molecule, such as a peptide or a sugar.

The design of these hybrid molecules requires careful consideration of the linker, which connects the two pharmacophores. The length, flexibility, and chemical nature of the linker are critical for ensuring that both pharmacophoric units can adopt the appropriate conformation to interact with their respective targets.

The following table provides a conceptual framework for the design of hybrid molecules based on the this compound substructure.

Hybrid ConceptSecond PharmacophorePotential Therapeutic TargetRationale
Dual Dopamine/Serotonin AgentA selective serotonin reuptake inhibitor (SSRI) pharmacophoreDepression, Anxiety DisordersCombine dopaminergic and serotonergic modulation for a broader spectrum of activity.
Neuroprotective AgentA monoamine oxidase B (MAO-B) inhibitorParkinson's DiseaseProvide symptomatic relief (dopamine agonism) and disease-modifying effects (neuroprotection).
CNS-Targeted AgentA glucose transporter (GLUT1) targeting moietyNeurological DisordersEnhance brain uptake of the active phenethylamine pharmacophore.

The development of hybrid molecules represents a promising, albeit challenging, avenue for leveraging the pharmacological properties of this compound to create novel therapeutics with enhanced profiles.

Concluding Perspectives and Future Research Trajectories

Current Gaps in Research and Knowledge

Despite the foundational work on its synthesis and dopaminergic activity, significant gaps remain in the scientific literature regarding 2-(4-Chloro-3-hydroxyphenyl)ethylamine. The existing research has been highly focused on its interaction with dopamine (B1211576) receptors, leaving a wide array of other pharmacological and toxicological aspects unexplored. nih.gov

Key areas where knowledge is lacking include:

Comprehensive Pharmacological Profiling: Research has centered on its effects on D-1 and D-2 dopamine receptors. nih.gov Its affinity and functional activity at other dopamine receptor subtypes (D3, D4, D5) and, importantly, at other neurotransmitter receptor systems (e.g., serotonin (B10506), adrenergic, or trace amine-associated receptors) have not been thoroughly investigated.

Pharmacokinetics and Metabolism: There is a notable absence of data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding its metabolic fate, identifying potential metabolites, and determining its bioavailability and half-life are crucial steps for any further therapeutic development.

Toxicology and Long-Term Effects: The safety profile of this compound is largely unknown. ontosight.ai No studies have been published regarding its acute or chronic toxicity, potential for genotoxicity, or its long-term effects on physiological systems.

Blood-Brain Barrier Permeability: While its action on central nervous system receptors is established, direct evidence and quantification of its ability to cross the blood-brain barrier are not available.

Unexplored Biological Activities: Computational predictions suggest potential for other functional uses, such as antimicrobial or antioxidant activities, but these have not been experimentally validated. epa.gov The biological activities of structurally related chloro-substituted hydroxy-phenyl compounds, which include antibacterial, antifungal, and anti-inflammatory properties, have not been explored for this specific molecule. researchgate.netmdpi.com

The table below summarizes the primary areas where research is currently deficient.

Research AreaSpecific Gaps
Pharmacology - Activity at D3, D4, D5 dopamine receptor subtypes.- Screening against other CNS receptor families (e.g., serotonergic, adrenergic).- Investigation of peripheral effects.
Pharmacokinetics - Absorption, Distribution, Metabolism, Excretion (ADME) profile.- Identification of metabolites.- Bioavailability and half-life studies.
Toxicology - Acute and chronic toxicity studies.- Genotoxicity and mutagenicity assays.- Long-term safety profile.
Physicochemistry - Blood-Brain Barrier (BBB) penetration efficiency.
Biological Activity - Experimental validation of predicted antioxidant and antimicrobial properties. epa.gov- Screening for anti-inflammatory, antineoplastic, or other activities seen in similar structures. mdpi.com

Emerging Methodologies for Comprehensive Compound Analysis

To address the existing knowledge gaps, future research can leverage a host of modern analytical and computational techniques that offer greater depth and efficiency than traditional methods.

High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen this compound against large panels of receptors, enzymes, and other biological targets. This would efficiently map out a more comprehensive pharmacological profile beyond its known dopaminergic activity.

High-Throughput Phenotypic Profiling (HTPP): Techniques like the Cell Painting assay can provide unbiased insights into the compound's effects on cellular morphology. epa.gov By analyzing changes in various cellular features, HTPP can help identify novel mechanisms of action and potential toxicities without a predefined hypothesis.

In Silico Modeling: Computational methods, including molecular docking and dynamics simulations, can predict the binding affinity of the compound to a wide range of protein targets. Quantitative Structure-Activity Relationship (QSAR) models can further refine understanding of how its chemical structure relates to its biological activity and predict the properties of novel derivatives.

Advanced Mass Spectrometry: Modern mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for detailed pharmacokinetic and metabolism studies. They can be used to quantify the compound in biological matrices and to identify and structure-elucidate its metabolites.

Crystallography and Cryo-EM: For high-priority targets identified through screening, co-crystallization or cryogenic electron microscopy (Cryo-EM) could elucidate the precise binding interactions between this compound and its receptor at an atomic level, guiding future drug design efforts.

The application of these methodologies is summarized in the table below.

MethodologyApplication in Future Research
High-Throughput Screening (HTS) Comprehensive target profiling against diverse receptor and enzyme panels.
High-Throughput Phenotypic Profiling (HTPP) Unbiased discovery of cellular effects, mechanisms of action, and toxicity. epa.gov
In Silico Modeling (QSAR, Docking) Prediction of new biological targets; guiding the synthesis of more potent and selective derivatives.
Advanced Mass Spectrometry (LC-MS/MS) Definitive metabolite identification and quantification for pharmacokinetic studies.
X-ray Crystallography / Cryo-EM Atomic-level visualization of drug-target interactions to inform rational drug design.

Potential for Further Exploration of Biological Activities and Therapeutic Applications

The established activity of this compound as a dopamine D-2 receptor agonist provides a solid foundation for further exploration. nih.gov However, its therapeutic potential may extend well beyond this initial finding.

Future research should focus on several promising trajectories:

Neurological and Psychiatric Disorders: Given its D-2 agonist properties, the compound and its derivatives could be investigated as potential therapeutic agents for conditions characterized by dopaminergic dysfunction, such as Parkinson's disease or Restless Legs Syndrome. The selectivity for the D-2 receptor over the D-1 receptor is a promising feature that could potentially lead to fewer side effects compared to less selective dopamine agonists. nih.gov

Antimicrobial and Antifungal Agents: As suggested by computational models and the activities of related compounds, a systematic investigation into its antimicrobial and antifungal properties is warranted. epa.govmdpi.com The presence of chloro and hydroxyl groups on the phenyl ring is a common feature in many antimicrobial agents, making this an area of significant interest.

Anti-inflammatory and Antioxidant Applications: Phenolic compounds are well-known for their antioxidant capabilities. The potential for this compound to act as a free radical scavenger should be experimentally verified. Furthermore, many salicylanilide-related structures (containing a hydroxylated phenyl ring) exhibit anti-inflammatory activity, suggesting another potential therapeutic avenue to explore. mdpi.com

Development of Novel Derivatives: The initial synthesis work demonstrated that N,N-dialkyl derivatives could enhance affinity and selectivity for the D-2 receptor. nih.gov A broader medicinal chemistry campaign to synthesize new analogues could further optimize its pharmacological profile. Modifications could be aimed at improving potency, selectivity, metabolic stability, or blood-brain barrier penetration.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-hydroxyphenyl)ethylamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation and hydroxylation of phenyl precursors. For example, a phenol derivative (e.g., 4-chloro-3-hydroxybenzaldehyde) may undergo reductive amination with ethylamine under controlled pH and temperature to form the ethylamine side chain . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical to achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to confirm aromatic substitution patterns (e.g., chlorine at position 4, hydroxyl at position 3) and ethylamine chain integrity. Mass spectrometry (ESI-MS) provides molecular ion verification (expected [M+H]+^+: ~186.6) .
  • Physicochemical Properties: Determine solubility in polar solvents (e.g., water, ethanol) via shake-flask assays. LogP values can be calculated using HPLC retention times calibrated against standards .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Refer to GHS guidelines for amine derivatives:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid: In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Storage: Keep in airtight containers at 2–8°C, protected from light to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern (Cl and OH groups) influence the compound’s biological activity?

Methodological Answer: The 4-chloro and 3-hydroxy groups enhance electron-withdrawing effects, potentially increasing binding affinity to enzymes like monoamine oxidases (MAOs). Comparative studies with analogs (e.g., 2-(4-Fluoro-3-hydroxyphenyl)ethylamine) show that chlorine’s higher electronegativity improves inhibitory potency by ~30% in vitro . To validate, perform enzyme kinetics assays (e.g., fluorometric MAO inhibition) with IC50_{50} determination .

Q. What strategies are effective for resolving contradictions in reported enzyme inhibition data?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., MAO-A vs. MAO-B selectivity) may arise from assay conditions. Standardize protocols:

  • Use recombinant enzymes with identical activity levels.
  • Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., kynuramine for MAO).
  • Validate findings with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can structural modifications enhance the compound’s stability or target specificity?

Methodological Answer:

  • Stability: Acylation of the hydroxyl group (e.g., acetyl protection) reduces oxidative degradation. Post-synthesis deprotection under mild acidic conditions restores activity .
  • Specificity: Introduce sulfonyl or methyl groups to the phenyl ring to modulate steric effects. Computational docking (e.g., AutoDock Vina) predicts binding modes to receptors like adrenergic β2_2, guiding rational design .

Key Research Considerations

  • Contradictions: Discrepancies in biological activity may stem from assay variability or impurities. Always cross-validate with LC-MS purity data .

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